molecular formula C25H25ClN2O4S B607655 GLPG0974 CAS No. 1391076-61-1

GLPG0974

カタログ番号: B607655
CAS番号: 1391076-61-1
分子量: 485.0 g/mol
InChIキー: MPMKMQHJHDHPBE-RUZDIDTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

GLPG-0974の合成は、主要な中間体の調製から始まるいくつかのステップを伴います。合成経路には一般的に以下のステップが含まれます。

GLPG-0974の工業生産方法は広く文書化されていませんが、大規模生産に最適化された同様の合成経路が含まれている可能性があります。

化学反応の分析

Chemical Stability Profile

GLPG0974 exhibits robust stability under physiological conditions:

ParameterValueSource
PBS (pH 7.4, 37°C, 10 d)>95% remaining
Mouse liver microsomesLow clearance (92% stability)
Plasma protein binding98.5% (human)

Key stability observations:

  • Ester hydrolysis resistance : The carboxylic acid group remains intact in biological matrices, avoiding undesired prodrug activation .
  • Azetidine ring stability : No degradation observed under oxidative or hydrolytic stress .

Radioligand Binding Kinetics

[3H]this compound serves as a tool compound for studying FFA2 interactions:

ParameterValue (hFFA2)Value (Lys65Ala mutant)
Dissociation constant (Kd)7.3 ± 0.4 nM67 ± 9 nM
Association rate (kon)1.2 × 10^8 M⁻¹·min⁻¹N/A
Dissociation rate (koff)0.08 min⁻¹0.15 min⁻¹

Mutagenesis studies reveal Lys65 is critical for binding:

  • Lys65Arg mutation : Abolishes [3H]this compound binding (Kd >60 nM) .
  • Charge-assisted H-bond : Between azetidine carbonyl and Lys65 stabilizes receptor-ligand complex .

Allosteric Modulation Effects

This compound displays context-dependent pharmacological behavior:

ConditionObserved EffectMechanism
Co-incubation with AZ1729Positive modulation (↑Ca²⁰ response)Altered receptor conformation
High acetate concentrationsAntagonism (IC₅₀ = 9 nM)Competitive binding at orthosteric site

Biochemical assays demonstrate:

  • Biased signaling : this compound suppresses Gαi-mediated CD11b activation while potentiating Gαq-coupled calcium flux .
  • Species selectivity : 10-fold lower affinity for murine FFA2 due to Arg65 substitution .

Metabolic Pathways

Phase I clinical trials identified key metabolic characteristics:

ParameterValue (400 mg dose)Significance
Plasma t₁/₂12–15 hSuitable for QD dosing
Urinary excretion<2% unchangedExtensive hepatic metabolism
CYP inhibitionNone (up to 10 μM)Low drug-drug interaction risk

Major metabolites result from:

  • β-oxidation of the butyric acid chain.
  • Glucuronidation of the azetidine nitrogen .

科学的研究の応用

作用機序

GLPG-0974は、遊離脂肪酸受容体2(FFA2)を拮抗することによりその効果を発揮します。この受容体は、短鎖脂肪酸によって活性化され、短鎖脂肪酸は食物繊維の消化産物です。FFA2を阻害することにより、GLPG-0974は好中球の移動を減らし、炎症反応を調節します。 関与する分子標的と経路には、ヒト全血におけるCD11b活性化特異的エピトープ発現の阻害が含まれます .

類似の化合物との比較

GLPG-0974は、FFA2アンタゴニストとしての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

類似化合物との比較

GLPG-0974 is unique in its high selectivity and potency as an FFA2 antagonist. Similar compounds include:

生物活性

GLPG0974 is a novel compound developed by Galapagos NV, primarily targeting the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. This compound has garnered attention for its potential therapeutic applications in inflammatory bowel diseases (IBD), particularly ulcerative colitis. The following sections detail the biological activity of this compound, including its mechanism of action, pharmacokinetics, safety profile, and clinical findings.

This compound functions as a potent and selective antagonist of FFA2. This receptor is activated by short-chain fatty acids (SCFAs) and plays a significant role in mediating neutrophil activation and migration during inflammatory responses. By inhibiting FFA2, this compound aims to reduce the excessive migration of neutrophils to inflamed tissues, thereby mitigating tissue damage and inflammation associated with conditions like ulcerative colitis .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been evaluated through multiple clinical trials. Key findings include:

  • Safety and Tolerability : In Phase 1 trials involving healthy subjects, this compound was well tolerated at doses up to 400 mg daily. No significant adverse effects were reported, indicating a favorable safety profile for further clinical development .
  • Pharmacokinetics : The compound demonstrated dose-proportional exposure and a substantial inhibition of neutrophil activation in response to SCFAs. The pharmacokinetic analysis revealed a peak plasma concentration (CmaxC_{max}) that was directly observed, with a terminal elimination half-life conducive for therapeutic use .

Phase 2A Study in Ulcerative Colitis

A pivotal Phase 2A clinical trial was initiated to assess the efficacy of this compound in patients with mild to moderate ulcerative colitis. The study design included:

  • Participants : 45 patients were randomized to receive either 200 mg of this compound twice daily or a placebo over four weeks.
  • Primary Objectives : The trial aimed to evaluate the efficacy of this compound on clinical endpoints, safety, tolerability, and effects on selected biomarkers related to inflammation .

Despite initial optimism based on preclinical data, results from this study indicated that this compound did not meet the predefined efficacy endpoints for treating ulcerative colitis, leading to the termination of its further development in this indication .

In Vitro and In Vivo Studies

Research has shown that this compound effectively inhibits neutrophil chemotaxis in vitro. This activity was confirmed through assays measuring the expression of CD11b on neutrophils stimulated with SCFAs. Notably:

  • Binding Affinity : this compound displayed high affinity for human FFA2 (K_d = 7.3 ± 0.4 nM) but showed reduced potency against rodent orthologs, highlighting species-specific interactions that complicate preclinical modeling .
  • Biased Signaling : Recent studies suggest that this compound may not only act as an antagonist but could also function as a positive modulator under certain conditions, potentially altering the signaling pathways activated by FFA2 .

Summary Table of Key Findings

ParameterDescription
Target Free Fatty Acid Receptor 2 (FFA2)
Mechanism Antagonist reducing neutrophil migration
Phase 1 Safety Well tolerated up to 400 mg/day
Phase 2A Efficacy Did not meet efficacy endpoints in ulcerative colitis
Binding Affinity (K_d) 7.3 ± 0.4 nM for human FFA2
Potential Modulation Effects May act as a positive modulator under specific conditions

特性

IUPAC Name

4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMKMQHJHDHPBE-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391076-61-1
Record name GLPG-0974
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391076611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLPG-0974
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLPG-0974
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7REK61AIS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。